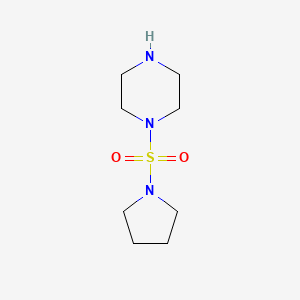

1-(ピロリジン-1-スルホニル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound that features both a piperazine and a pyrrolidine ring, which are common structural motifs in medicinal chemistry. The sulfonyl group attached to the pyrrolidine ring suggests potential for increased solubility and may play a role in the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related piperazine compounds often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of various piperidine and pyrrolidine derivatives has been achieved through conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones . This method could potentially be adapted for the synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrrolidine-1-sulfonyl)piperazine, such as 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one, has been determined using X-ray crystallography. These studies reveal the geometry of the molecule and the presence of intermolecular hydrogen bonds, which could be important for the biological activity of the compound .

Chemical Reactions Analysis

Compounds containing piperazine and pyrrolidine rings can participate in various chemical reactions. For example, piperazinyl-glutamate-pyrimidines have been prepared with different substitutions, leading to potent P2Y12 antagonists . Similarly, piperazine derivatives have been synthesized with antimicrobial activity, indicating the potential for 1-(Pyrrolidine-1-sulfonyl)piperazine to undergo chemical transformations that could enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrrolidine-1-sulfonyl)piperazine are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For instance, the presence of a sulfonyl group is likely to increase the compound's polarity and could affect its solubility in water and organic solvents. The piperazine ring is known to be a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's pharmacokinetic profile and its ability to bind to biological targets .

科学的研究の応用

創薬

この化合物は、潜在的な治療効果を持つ新しい分子の設計に使用されます。 RORγtなどの特定の受容体に対する結合コンフォメーションと効力が研究されており、これらの受容体は様々な生理学的プロセスに関与しています .

有機合成

汎用性の高い材料として、1-(ピロリジン-1-スルホニル)ピペラジンは有機合成において、薬物または他の有機化合物の合成における中間体として役立つ複雑な分子を作成するために使用されます.

ブロックバスター薬の成分

この化合物の構造の一部であるピペラジンは、いくつかのブロックバスター薬の主要な成分であり、製薬におけるその重要性を示しています .

将来の方向性

The pyrrolidine ring, a key component of 1-(Pyrrolidine-1-sulfonyl)piperazine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on exploring the pharmacological potential of pyrrolidine derivatives and their role in the treatment of various diseases .

特性

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKSJXVXAVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585501 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923681-40-7 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)